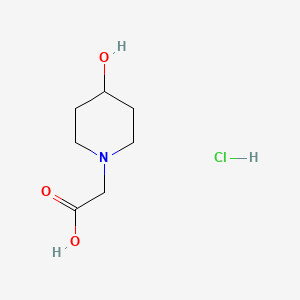

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride

Vue d'ensemble

Description

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3.HCl and a molecular weight of 195.64 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

1.1. Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride. For instance, derivatives of this compound have shown effective scavenging of DPPH radicals and suppression of lipid peroxidation, indicating their potential as antioxidants in therapeutic applications .

1.2. Inhibition of Aldose Reductase

The compound has been investigated for its role as an aldose reductase inhibitor (ARI), which is crucial in managing diabetic complications. Inhibitors like 2-(4-hydroxypiperidin-1-yl)acetic acid are being explored for their ability to selectively inhibit aldose reductase (ALR2) with significant potency, thus preventing the progression of diabetic neuropathy and retinopathy .

1.3. Treatment of Thrombotic Disorders

The compound has been noted for its potential in treating thrombotic disorders through the modulation of integrin receptors, particularly Gp IIb/IIIa complexes. This application is critical for developing new therapeutic strategies for conditions such as myocardial infarction and stroke .

2.1. Synthesis and Derivatives

The synthesis of this compound involves various methods that yield different derivatives, each with unique pharmacological properties. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations .

2.2. Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Cardiovascular Interventions : Research indicates that derivatives can reduce complications post-cardiac surgeries such as bypass grafting by promoting vascular health and reducing oxidative stress .

- Bone Health : The compound has shown promise in treating conditions related to bone resorption, such as osteoporosis, through its effects on osteoclast activity and bone metabolism .

3.1. Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and modifications due to its ability to influence protein stability and function .

3.2. Cell Culture Studies

This compound is utilized in cell culture experiments to assess cellular responses under oxidative stress conditions, helping researchers understand the mechanisms behind cell survival and apoptosis .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

4-Hydroxypiperidine: A hydroxylated derivative of piperidine.

Piperidin-4-yl acetic acid: A derivative with an acetic acid group attached to the piperidine ring.

Uniqueness

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is unique due to the presence of both a hydroxyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research .

Activité Biologique

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and an acetic acid moiety, which contribute to its biological interactions. The presence of these functional groups is crucial for its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl and acetic acid groups enhance the compound's ability to modulate biochemical pathways by either inhibiting or activating enzyme activities, which can lead to various physiological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives containing the piperidine structure exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated IC50 values of 6.52 ± 0.42 μM against cervical cancer cells .

- Receptor Interaction : The compound has been studied for its binding affinity to histamine receptors and sigma receptors, which are implicated in pain modulation and other physiological processes .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets need further elucidation.

Anticancer Potential

A study involving derivatives of 2-(4-Hydroxypiperidin-1-yl)acetic acid highlighted their effectiveness against cervical cancer cells. The derivatives were synthesized and tested for their antiproliferative properties, revealing that modifications in the piperidine ring significantly influenced their anticancer activity. Notably, compounds with specific nitrogen-containing heterocycles showed enhanced efficacy compared to standard treatments like cisplatin .

Pain Modulation

Another investigation focused on the analgesic properties of piperidine derivatives, including this compound. It was found that these compounds exhibited broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting potential therapeutic applications in pain management .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h6,9H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYCWLRBDHSBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.